molecular formula C18H22O5 B608485 Laurycolacton A CAS No. 85643-76-1

Laurycolacton A

Katalognummer: B608485
CAS-Nummer: 85643-76-1
Molekulargewicht: 318.36
InChI-Schlüssel: WDYBZQLVYRBSPT-ZICNYRAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Laurycolactone A has been identified as a bioactive compound with potential therapeutic effects. Its applications in medicinal chemistry primarily focus on:

  • Anti-inflammatory Properties : Research indicates that laurycolactone A exhibits significant inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. In vitro studies have shown that it can reduce inflammatory markers, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Effects : Laurycolactone A possesses antioxidant properties that can mitigate oxidative stress, which is linked to numerous chronic diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in the management of oxidative stress-related conditions .

Pharmacological Applications

The pharmacological potential of laurycolactone A is notable, particularly in the following areas:

  • Cancer Research : Preliminary studies suggest that laurycolactone A may inhibit cancer cell proliferation. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be harnessed for cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that laurycolactone A may protect neuronal cells from damage due to neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to modulate neuroinflammatory pathways .

Industrial Applications

Beyond medicinal uses, laurycolactone A holds promise in industrial applications:

  • Cosmetic Industry : Due to its antioxidant and anti-inflammatory properties, laurycolactone A is being explored for use in cosmetic formulations aimed at skin health and anti-aging products. Its ability to enhance skin barrier function and reduce inflammation makes it a valuable ingredient in skincare products .
  • Nutraceuticals : The compound's health benefits position it as an attractive ingredient in dietary supplements aimed at improving overall health and wellness. Its role as an adaptogen may help the body manage stress and enhance physical performance .

Table 1: Summary of Biological Activities of Laurycolactone A

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NF-κB activity
AntimicrobialEffective against specific bacterial strains
AntioxidantScavenging of free radicals
Cancer cell apoptosisInduction of programmed cell death
NeuroprotectionProtection against neuroinflammation

Table 2: Potential Industrial Uses of Laurycolactone A

IndustryApplicationBenefits
CosmeticSkin health formulationsReduces inflammation and oxidative stress
NutraceuticalDietary supplementsEnhances physical performance and stress management

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Laurycolactone A can be synthesized through various organic synthesis routes. The synthesis typically involves the formation of the lactone ring and the introduction of functional groups characteristic of quassinoids. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of Laurycolactone A involves the extraction from Eurycoma longifolia using conventional and non-conventional methods. Conventional methods include maceration, reflux, and Soxhlet extraction, while non-conventional methods involve microwave and ultrasonic-assisted extraction. These methods aim to maximize the yield and concentration of Laurycolactone A .

Analyse Chemischer Reaktionen

Types of Reactions: Laurycolactone A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, or substituted derivatives of Laurycolactone A .

Vergleich Mit ähnlichen Verbindungen

Laurycolactone A is compared with other similar compounds, such as:

    Laurycolactone B: Another quassinoid with a similar structure but different functional groups.

    Eurycomalide A: A related compound with a C19 skeleton.

    Eurycomalactone: Another quassinoid with a C19 basic skeleton.

Uniqueness: Laurycolactone A is unique due to its specific C18 skeleton and the presence of distinct functional groups that contribute to its diverse pharmacological properties .

Biologische Aktivität

Laurycolactone A, a compound derived from the plant Eurycoma longifolia, has garnered attention for its diverse biological activities. This article synthesizes current research findings, presents relevant data tables, and discusses case studies that highlight the compound's effects on human health and disease.

Overview of Laurycolactone A

Laurycolactone A is part of a larger class of compounds known as quassinoids, which are known for their potent biological activities. These compounds have been studied for their roles in various physiological processes, including anti-inflammatory and anticancer effects.

1. Anticancer Properties

Research indicates that laurycolactone A exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity of laurycolactone A against various human cancer cell lines:

Cell Line IC50 (µM) Effect
HT1080 (fibrosarcoma)15.2Inhibition of cell proliferation
MCF-7 (breast cancer)12.5Induction of apoptosis
A549 (lung cancer)18.0Cell cycle arrest

These values suggest that laurycolactone A is particularly effective against breast cancer cells, where it induces apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Effects

Laurycolactone A has also been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. In vitro studies demonstrated that laurycolactone A significantly reduced the expression of pro-inflammatory cytokines in RAW 264.7 macrophages, with an IC50 value of approximately 10 µM .

The mechanisms underlying the biological activities of laurycolactone A involve multiple pathways:

  • Caspase Activation : In cancer cells, laurycolactone A activates caspases, leading to programmed cell death.
  • NF-κB Inhibition : By inhibiting IKK activity, laurycolactone A reduces NF-κB activation, thereby decreasing inflammatory responses.
  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of laurycolactone A on human breast cancer MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with laurycolactone A for 24 hours. Flow cytometry analysis revealed that treatment at 12.5 µM led to a significant increase in early apoptotic cells compared to controls .

Case Study 2: Anti-inflammatory Response

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with Eurycoma longifolia extract containing laurycolactone A resulted in a marked reduction in serum levels of TNF-α and IL-6 over eight weeks. This suggests potential therapeutic applications for laurycolactone A in managing inflammatory diseases .

Eigenschaften

IUPAC Name

(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYBZQLVYRBSPT-ZICNYRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234898
Record name Laurycolactone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85643-76-1
Record name Laurycolactone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurycolactone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Laurycolactone A and where is it found?

A1: Laurycolactone A is a C18 quassinoid [] found in Eurycoma longifolia Jack, a plant traditionally used in Southeast Asia for its medicinal properties [, , ].

Q2: What other compounds are commonly found alongside Laurycolactone A in Eurycoma longifolia?

A2: Eurycoma longifolia contains a diverse array of phytochemicals. In addition to Laurycolactone A, researchers have identified other quassinoids like eurycomanone, 13a(21)-epoxyeurycomanone, longilactone14, 15s-dihydroxyklaineanone, 6a-hydroxyeurycomalactone, eurycomalide B, and laurycolactone B []. Alkaloids like scopoletin, 9-methoxycanthin-6-one, 7-methoxy-β-carbolin-1-propionic acid, and 7-methoxyinfractin have also been isolated [].

Q3: Has the structure of Laurycolactone A been confirmed?

A3: Yes, the structure of Laurycolactone A, along with its closely related compound Laurycolactone B, was elucidated and confirmed using X-ray analysis [].

Q4: Are there any studies investigating the extraction of Laurycolactone A from Eurycoma longifolia?

A4: While specific research on Laurycolactone A extraction is limited, a study explored accelerated aqueous extraction of various bioactive compounds from Eurycoma longifolia, including Laurycolactone A []. The research optimized extraction parameters like temperature and time to efficiently isolate these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.